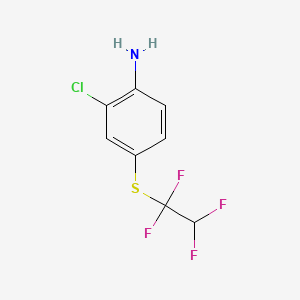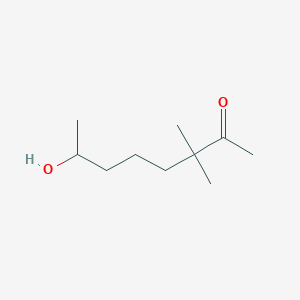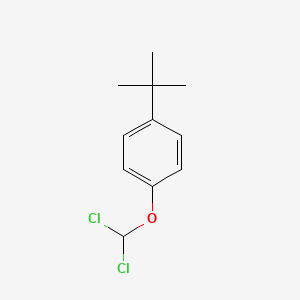
1-tert-Butyl-4-(dichloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(dichloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a dichloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(dichloromethoxy)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-(dichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation Reactions: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The dichloromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Major Products:
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated or demethoxylated products.
Scientific Research Applications
1-tert-Butyl-4-(dichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(dichloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl group and dichloromethoxy group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The pathways involved include the formation of carbocations and subsequent stabilization through resonance .
Comparison with Similar Compounds
tert-Butylbenzene: Lacks the dichloromethoxy group, making it less reactive in certain substitution reactions.
1,4-Di-tert-butylbenzene: Contains two tert-butyl groups, leading to different steric and electronic effects.
Chlorobenzene: Contains a single chlorine substituent, affecting its reactivity and applications.
Uniqueness: 1-tert-Butyl-4-(dichloromethoxy)benzene is unique due to the combination of the tert-butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
104392-34-9 |
|---|---|
Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-tert-butyl-4-(dichloromethoxy)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7,10H,1-3H3 |
InChI Key |
RUNGKFJWCWHBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


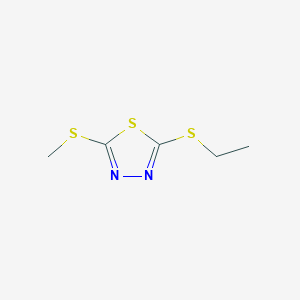
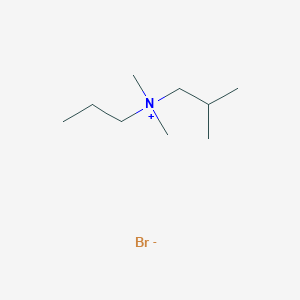
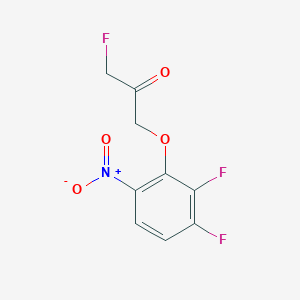
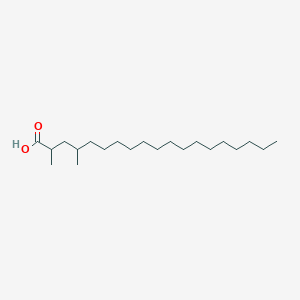
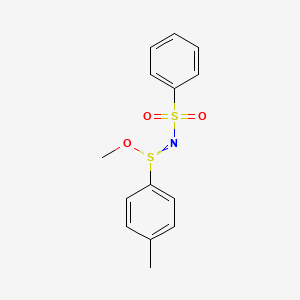
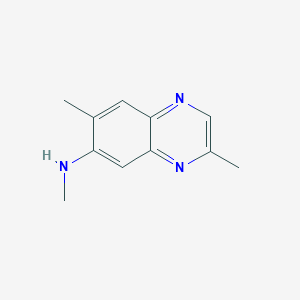
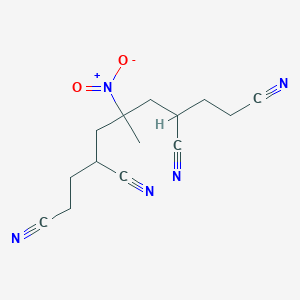
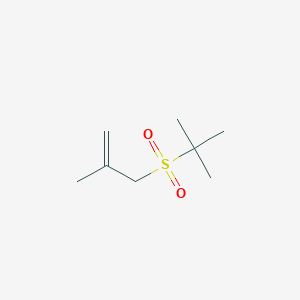
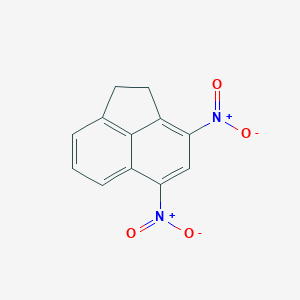
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
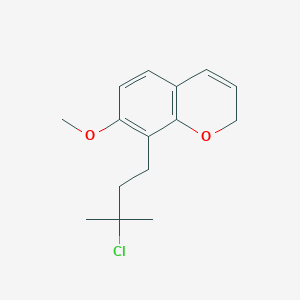
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
